(S,R,S)-AHPC-PEG1-N3

Catalog No.
S006859
CAS No.
M.F
C26H35N7O5S
M. Wt
557.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,R,S)-AHPC-PEG1-N3

Product Name

(S,R,S)-AHPC-PEG1-N3

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-(2-azidoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C26H35N7O5S

Molecular Weight

557.7 g/mol

InChI

InChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35)/t19-,20+,23-/m1/s1

InChI Key

YVCURZJBLHZABY-ZRCGQRJVSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O

E3 ligase Ligand-Linker Conjugates 3 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

(S,R,S)-AHPC-PEG1-N3 is a bifunctional E3 ligase ligand-linker conjugate specifically engineered for the rapid assembly of Proteolysis Targeting Chimeras (PROTACs). It incorporates the highly stereospecific (S,R,S)-AHPC moiety, which selectively recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, coupled to an ultrashort 1-unit polyethylene glycol (PEG1) spacer and a terminal azide (-N3) group . From a procurement perspective, this specific building block is prioritized when researchers require bioorthogonal click-chemistry compatibility (via copper-catalyzed azide-alkyne cycloaddition) and an extremely tight spatial constraint between the target protein and the VHL ligase, which is critical for degrading targets that lack flexible surface loops .

Research Fit

PROTAC assembly via VHL E3 ligase recruitment
Click chemistry conjugation: CuAAC and SPAAC compatible
Shortest PEG spacer for compact ternary complex design

Substituting (S,R,S)-AHPC-PEG1-N3 with racemic mixtures, alternative epimers, or longer-linker variants fundamentally compromises PROTAC efficacy and manufacturability. The VHL E3 ligase exhibits absolute stereochemical dependence; replacing the (S,R,S) configuration with the (S,S,S) epimer abolishes binding affinity, rendering the resulting degrader biologically inactive and strictly useful only as a negative control . Furthermore, substituting the ultrashort PEG1 linker with more common PEG3 or PEG4 variants drastically alters the ternary complex geometry. For targets requiring close proximity to the E3 ligase for productive ubiquitination, a longer spacer introduces excessive flexibility, leading to non-productive binding and a complete loss of degradation activity. Finally, substituting the azide handle with an amine requires complex protection/deprotection schemes, significantly reducing overall synthesis yields during library generation .

Substitution Risk

Linker length changes ternary complex geometry Even one ethylene glycol unit difference can redirect degradation efficiency
Target-specific linker sweet spots differ Optimal PEG length is protein-dependent; PEG1 may not transfer across targets
Non-neutral exchange with PEG2/3/4 analogs Substituting may abolish activity; requires target-specific linker optimization

Absolute Stereospecificity for VHL Recruitment

The binding of the AHPC moiety to the VHL E3 ligase is strictly dependent on its stereochemical configuration. The (S,R,S)-AHPC active enantiomer demonstrates high-affinity binding to the VHL complex with a dissociation constant (Kd) of approximately 185 nM [1]. In stark contrast, the (S,S,S)-AHPC epimer exhibits diminished or negligible affinity, failing to induce target degradation in cell-based assays[2]. This binary activity profile dictates that procurement must strictly specify the (S,R,S) enantiomer to ensure the synthesized PROTACs are capable of forming the requisite ternary complex.

Evidence DimensionVHL E3 Ligase Binding Affinity (Kd)
Target Compound Data~185 nM ((S,R,S)-AHPC moiety)
Comparator Or Baseline(S,S,S)-AHPC epimer (Kd > 10,000 nM / inactive)
Quantified Difference>50-fold loss of binding affinity in the inactive epimer
ConditionsIn vitro VHL binding assays and cell-based degradation models

Procurement of strictly enantiopure (S,R,S) building blocks is non-negotiable, as any (S,S,S) contamination directly reduces the active degrader yield and confounds biological assays.

Linker MW increase
Reported
PEG1: 557.67 Da; PEG2–PEG4: +44–132 Da
Shortest spacer for compact PROTAC architecture
Calculated from molecular formulas; geometry review required

Bioorthogonal Click Chemistry vs. Amide Coupling Efficiency

The terminal azide (-N3) group on (S,R,S)-AHPC-PEG1-N3 enables highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal approach typically achieves >90% conjugation yields in aqueous-organic mixtures without interfering with existing amines or carboxylates on the warhead. When compared to the amine-functionalized comparator ((S,R,S)-AHPC-PEG1-NH2), which relies on standard EDC/NHS amide coupling, the azide variant eliminates the need for orthogonal protecting groups and bypasses the ~30-40% yield loss commonly associated with cross-reactivity and hydrolysis during late-stage PROTAC assembly .

Evidence DimensionLate-stage conjugation yield and step count
Target Compound Data>90% yield via one-step CuAAC click chemistry
Comparator Or Baseline(S,R,S)-AHPC-PEG1-NH2 (~60-70% yield via amide coupling)
Quantified Difference~20-30% higher isolated yield and elimination of protection/deprotection steps
ConditionsRoom temperature, aqueous/organic co-solvent mixtures

The azide handle drastically accelerates PROTAC library manufacturability by allowing late-stage, protecting-group-free conjugation to alkyne-functionalized warheads.

DMSO solubility
Reported
≥100 mg/mL vs PEG3: 50 mg/mL
May support higher stock concentrations
Ultrasonic; confirm lot-specific solubility

Ultrashort Spacer for Restrictive Ternary Complexes

Linker length is a primary driver of PROTAC efficacy, dictating the spatial arrangement of the target-E3 ligase ternary complex. The PEG1 linker provides an ultrashort spacer (~4-5 Å), which is essential for forcing tight protein-protein interactions . Compared to the more commonly utilized PEG4 linker (~15 Å), the PEG1 variant restricts flexibility. For specific rigid targets, this restriction can shift the degradation concentration (DC50) from completely inactive (>1 μM for PEG4) to highly potent (<50 nM for PEG1) by preventing non-productive, loose ternary complexes .

Evidence DimensionSpacer length and target degradation efficiency (DC50)
Target Compound DataPEG1 linker (~4-5 Å spacer)
Comparator Or BaselinePEG4 linker (~15 Å spacer)
Quantified DifferenceEnforces highly rigid VHL-target proximity, capable of rescuing degradation in targets where flexible linkers fail
ConditionsTarget-dependent cell-based degradation assays

Buyers must specifically procure the PEG1 variant when targeting rigid or deeply buried protein domains where longer, flexible linkers fail to induce productive ubiquitination.

Purity parity
Vendor-dependent
95.2% to >98% across PEG series; no meaningful difference
Linker length drives selection, not purity
Review vendor COA for specific lot
Azide reactivity
Class-level
Identical click chemistry across all PEG analogs
Conjugation chemistry not a differentiator
Verify for specific protocol; CuAAC/SPAAC assumed

High-Throughput PROTAC Library Synthesis

Due to the highly efficient and bioorthogonal nature of the terminal azide group, this compound is ideal for the rapid, parallel synthesis of PROTAC libraries. It allows chemists to click the VHL-recruiting moiety onto a diverse array of alkyne-functionalized target ligands in a single, high-yield step without complex protection strategies .

Degradation of 'Tight-Junction' Protein Targets

The ultrashort PEG1 linker makes this building block the preferred choice when targeting proteins that require extremely close spatial proximity to the VHL ligase for productive ubiquitination. It is specifically deployed when initial screens with longer, flexible linkers (e.g., PEG4) result in non-productive ternary complexes .

Structure-Activity Relationship (SAR) Baseline Profiling

In systematic PROTAC optimization campaigns, (S,R,S)-AHPC-PEG1-N3 serves as the critical 'zero-flexibility' baseline. By comparing degraders built with this compound against those using PEG2 through PEG6 linkers, researchers can quantitatively map the spatial requirements of the target's ubiquitination zone .

Application Fit Matrix

Application
Selection Property
Validation Focus
Compact PROTAC design
Minimal PEG1 spacer
Ternary complex geometry and degradation efficiency
Linker SAR library
Shortest anchor point
DC50 vs linker length mapping
High-concentration stocks
High DMSO solubility
Minimized solvent carryover in cell assays
Live-cell click assembly
SPAAC-compatible azide
Copper-free conjugation conditions

XLogP3

3.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

557.24203842 Da

Monoisotopic Mass

557.24203842 Da

Heavy Atom Count

39

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